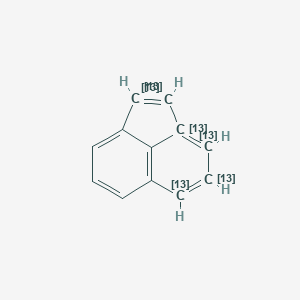

acenaphthylene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Acenaphthylene is a polycyclic aromatic hydrocarbon with the chemical formula C12H8. It is an ortho- and peri-fused tricyclic hydrocarbon, resembling naphthalene with positions 1 and 8 connected by a -CH=CH- unit. This compound appears as yellow crystals and is insoluble in water but very soluble in ethanol, diethyl ether, and benzene .

準備方法

Acenaphthylene is primarily produced industrially by the gas-phase dehydrogenation of acenaphthene . This process involves heating acenaphthene in the presence of a dehydrogenation catalyst, typically at high temperatures. Another method involves the oxidation of acenaphthene using various oxidizing agents .

化学反応の分析

Acenaphthylene undergoes several types of chemical reactions:

Hydrogenation: This reaction converts this compound to acenaphthene.

Halogenation: The benzene nucleus can be altered by halogenation reactions, often using acid catalysts.

Addition Reactions: This compound can react exothermically with diazo compounds and bases.

科学的研究の応用

Acenaphthylene is a significant building block for many organic semiconductors. It is used in the design of π-conjugated derivatives, both small molecules and polymers, which are essential in organic electronic materials . Additionally, this compound-imide based small molecules are utilized as electron-transporting layers in perovskite solar cells, enhancing their efficiency . The compound also possesses excellent properties as an antioxidant in cross-linked polyethylene and ethylene-propylene rubber .

作用機序

The mechanism of action of acenaphthylene in its applications primarily involves its electronic structure and aromaticity. As a π-electron functional material, this compound derivatives interact with molecular targets through π-π stacking interactions and electron transport pathways . These interactions are crucial in the performance of organic semiconductors and solar cells.

類似化合物との比較

Acenaphthylene is often compared with acenaphthene, another polycyclic aromatic hydrocarbon. While this compound is a yellow solid with no fluorescence, acenaphthene is a white crystalline compound. This compound is unique due to its ortho- and peri-fused tricyclic structure, which provides distinct electronic properties . Other similar compounds include naphthalene and its derivatives, which share the polycyclic aromatic hydrocarbon structure but differ in their specific chemical and physical properties .

特性

分子式 |

C12H8 |

|---|---|

分子量 |

158.15 g/mol |

IUPAC名 |

acenaphthylene |

InChI |

InChI=1S/C12H8/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-8H/i1+1,3+1,5+1,7+1,8+1,10+1 |

InChIキー |

HXGDTGSAIMULJN-HLPXUQTRSA-N |

異性体SMILES |

C1=CC2=C3C(=C1)[13CH]=[13CH][13C]3=[13CH][13CH]=[13CH]2 |

正規SMILES |

C1=CC2=C3C(=C1)C=CC3=CC=C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8AS)-4-(1H-pyrazol-4-yl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B12950244.png)

![(7R,9AR)-7-methyloctahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B12950263.png)

![(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B12950280.png)

![3-(Chloromethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B12950286.png)

![Methyl {6-[(pyridin-4-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B12950293.png)